[4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride

Catalog No.
S2813108
CAS No.
1803567-62-5
M.F
C10H12ClNO
M. Wt
197.66
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochlo...

CAS Number

1803567-62-5

Product Name

[4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride

IUPAC Name

(4-prop-2-ynoxyphenyl)methanamine;hydrochloride

Molecular Formula

C10H12ClNO

Molecular Weight

197.66

InChI

InChI=1S/C10H11NO.ClH/c1-2-7-12-10-5-3-9(8-11)4-6-10;/h1,3-6H,7-8,11H2;1H

InChI Key

HVBULGPVGNEBIC-UHFFFAOYSA-N

SMILES

C#CCOC1=CC=C(C=C1)CN.Cl

solubility

not available

[4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride is a chemical compound characterized by its unique structure that includes a phenyl ring substituted with a prop-2-yn-1-yloxy group and an amine functional group. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological applications. The compound's molecular formula is C₁₁H₁₃ClN₂O, and it features a molecular weight of approximately 224.69 g/mol. Its structure can be described as comprising a methanamine group attached to a phenyl ring that is further substituted with an alkyne functional group.

Availability and Identification:

Speculative Potential Applications:

Based on the presence of functional groups in its molecular structure, [4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride might hold potential for further exploration in various research areas, although this is purely speculative and requires further investigation. These potential areas include:

  • Organic synthesis: The alkyne and amine functionalities present in the molecule could be useful for further chemical modifications and incorporation into more complex organic molecules [].
  • Medicinal chemistry: The combination of aromatic and functional groups might be of interest for exploring potential biological activities, but extensive testing and research would be necessary [].
  • Material science: The presence of the alkyne group could be relevant for investigations into the development of new materials with specific properties, but further research is needed [].

The chemical reactivity of [4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride predominantly involves nucleophilic substitutions and coupling reactions, typical of compounds containing amine and alkyne functionalities. The presence of the alkyne group allows for participation in addition reactions, particularly with electrophiles, while the amine can act as a nucleophile in various coupling reactions. Additionally, in biological systems, this compound may undergo metabolic transformations mediated by enzymes, which can facilitate its conversion into various metabolites.

The biological activity of [4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride is significant due to its potential interactions with biological targets. Compounds with similar structural features have been studied for their pharmacological properties, including effects on neurotransmitter systems and potential anti-cancer activities. The amine moiety suggests possible interactions with receptors or enzymes that are crucial in various signaling pathways. Moreover, the compound's activity could be influenced by its ability to penetrate cellular membranes, which is essential for any therapeutic application .

Several synthesis methods can be employed to produce [4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride:

  • Alkyne Functionalization: Starting from commercially available phenolic compounds, the alkyne group can be introduced through a Sonogashira coupling reaction using appropriate halides and terminal alkynes.
  • Amine Formation: The introduction of the amine functionality can be achieved via reductive amination of the corresponding ketone or aldehyde with ammonia or primary amines under catalytic hydrogenation conditions.
  • Salt Formation: Finally, the hydrochloride salt can be formed by reacting the free base form of the compound with hydrochloric acid in an aqueous solution.

These methods highlight the versatility in synthesizing this compound through various organic transformations.

[4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride has potential applications in medicinal chemistry and pharmacology. Its structural characteristics suggest utility as:

  • Pharmaceutical Intermediates: It may serve as a precursor for synthesizing more complex molecules with specific biological activities.
  • Research Reagents: Useful in studies related to neurotransmitter modulation or cancer research due to its potential bioactivity.

Interaction studies involving [4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride focus on its binding affinity to various biological targets. Techniques such as surface plasmon resonance and fluorescence spectroscopy can be employed to assess these interactions quantitatively. Understanding these interactions is crucial for predicting the compound's pharmacokinetic properties and its therapeutic potential .

Several compounds share structural similarities with [4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride, which may provide insights into its uniqueness:

Compound NameStructure CharacteristicsBiological Activity
4-AminobenzenesulfonamideContains an amine group but lacks alkyne functionalityAntibacterial properties
4-(Allyloxy)anilineSimilar phenyl structure with an allyl substitutionPotential anticancer activity
4-(Ethynyloxy)anilineContains an ethynyl instead of propynyl groupNeurotransmitter modulation

The unique feature of [4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride lies in its specific combination of an alkyne group and an amine that may enhance its ability to interact with diverse biological targets compared to these similar compounds.

The solubility characteristics of [4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride are fundamentally influenced by its ionic nature as a hydrochloride salt and the structural features of the parent amine compound. The presence of both hydrophilic (protonated amine group) and hydrophobic (aromatic ring system with propargyl ether substituent) domains creates a molecule with moderate amphiphilic properties [1] .

Water Solubility Characteristics

The aqueous solubility of this compound is estimated to fall within the range of 15-35 grams per liter at ambient temperature, based on comparative analysis with structurally related phenylmethanamine hydrochloride salts [3] [4] [5]. This moderate water solubility reflects the balance between the hydrophilic character imparted by the protonated amino group and chloride counterion versus the lipophilic contribution of the substituted aromatic system [7]. The prop-2-yn-1-yloxy substituent introduces additional polarity through the ether linkage while simultaneously increasing the molecular volume, resulting in intermediate solubility behavior compared to simpler benzylamine derivatives [8].

Organic Solvent Compatibility

In polar protic solvents such as ethanol and methanol, the compound demonstrates enhanced solubility (estimated 40-70 g/L in ethanol) due to favorable hydrogen bonding interactions between the solvent molecules and both the protonated amine group and the ether oxygen [3] [9] [5]. The alcohol solvents can effectively solvate both the ionic and aromatic portions of the molecule through complementary intermolecular interactions .

Polar aprotic solvents including dimethyl sulfoxide exhibit excellent dissolution properties (estimated 60-90 g/L), as these solvents can effectively coordinate with the ionic portion while accommodating the aromatic substituent without competing hydrogen bonding [4] [5]. The high dielectric constant and coordinating ability of dimethyl sulfoxide facilitates ion pair separation and stabilization of the dissolved species [3] [9].

Solvent TypeEstimated SolubilityInteraction MechanismSupporting Evidence
Water15-35 g/LIon-dipole interactions, hydrogen bonding [3] [4] [5]
Ethanol40-70 g/LHydrogen bonding, dipole interactions [3] [9]
Dimethyl sulfoxide60-90 g/LIon coordination, aromatic solvation [3] [4] [5]
Acetonitrile20-40 g/LDipole-dipole interactions [9]

Thermal Properties (Melting Point, Decomposition Temperature)

The thermal behavior of [4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride follows patterns consistent with aromatic amine hydrochloride salts, with specific modifications attributed to the propargyl ether substituent and the resulting molecular architecture.

Melting Point Characteristics

Based on comparative analysis with structurally analogous compounds, the melting point is estimated to occur within the range of 180-200°C [7] [4]. This relatively high melting point reflects the crystalline stability imparted by ionic interactions between the protonated amine and chloride ion, supplemented by intermolecular aromatic stacking and potential hydrogen bonding networks [12]. The prop-2-yn-1-yloxy substituent may introduce some disorder in the crystal lattice compared to unsubstituted benzylamine hydrochloride, potentially resulting in a melting point toward the lower end of the estimated range [7] [13].

Decomposition Temperature Profile

Thermal decomposition is anticipated to commence above 220°C, following the general pattern observed for aromatic amine hydrochloride salts [14]. The decomposition process likely involves multiple stages, beginning with dehydrochlorination to regenerate the free base, followed by degradation of the propargyl ether linkage and eventual breakdown of the aromatic system [15] [16]. The terminal alkyne functionality may undergo cyclization or polymerization reactions at elevated temperatures, contributing to the overall thermal instability above the decomposition threshold [17].

Glass Transition Behavior

For amorphous forms of the compound, glass transition temperatures are estimated to occur in the range of 30-50°C, based on analysis of pharmaceutical amine salts with similar molecular weights and flexibility [12]. The presence of the propargyl ether side chain introduces conformational flexibility that may reduce the glass transition temperature compared to more rigid aromatic systems [18] [19].

Thermal PropertyEstimated ValueTemperature RangeBasis for Estimation
Melting Point185-195°C180-200°CPhenylmethanamine HCl analogs [7] [4]
Decomposition Onset225°C>220°CAromatic amine HCl decomposition [14]
Glass Transition40°C30-50°CPharmaceutical amine salts [12]
Thermal Stability Range25-180°CAmbient to pre-meltStorage and processing window [15] [14]

Hygroscopicity and Stability Under Ambient Conditions

The hygroscopic behavior and ambient stability of [4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride are critical parameters determining storage requirements and formulation considerations for pharmaceutical applications.

Moisture Absorption Characteristics

The compound exhibits moderate hygroscopicity typical of aromatic amine hydrochloride salts, with moisture uptake becoming significant at relative humidity levels above 60% [3] [4] [5]. The ionic nature of the hydrochloride salt creates favorable interaction sites for water molecules through ion-dipole forces and hydrogen bonding with the protonated amine group [9] [5]. Under controlled ambient conditions (25°C, 60% relative humidity), the compound remains stable for extended periods when properly packaged with appropriate desiccants [15] [14].

Ambient Air Stability

Long-term stability studies of related phenylmethanamine hydrochlorides indicate excellent stability under normal storage conditions when protected from excessive moisture and light exposure [3] [4] [5]. The hydrochloride salt form provides enhanced stability compared to the free base by preventing oxidative degradation pathways that commonly affect aromatic amines [14] [20] [17]. Proper storage in sealed containers with desiccant materials maintains chemical integrity for months to years under ambient conditions [15] [16].

Accelerated Stability Conditions

Under accelerated stability conditions (40°C, 75% relative humidity), the compound demonstrates acceptable stability for pharmaceutical development timelines, typically maintaining potency for weeks to months depending on packaging configuration[ICH Q1A guidelines]. Enhanced moisture uptake under these conditions may lead to physical changes such as caking or crystal form transitions, but chemical degradation remains minimal when storage guidelines are followed [4] [5].

Light and Oxidative Stability

Aromatic amines are susceptible to photodegradation and oxidative processes, particularly when exposed to ultraviolet radiation [14] [20] [17]. The propargyl ether substituent may introduce additional photosensitivity through the terminal alkyne functionality [16]. Storage in amber containers or under inert atmosphere conditions effectively prevents these degradation pathways [15] [14].

Storage ConditionStability AssessmentRecommended PrecautionsDuration
Ambient (25°C, 60% RH)ExcellentSealed container, desiccant>12 months
Accelerated (40°C, 75% RH)GoodMoisture-proof packaging3-6 months
Light exposureVariableAmber containers, dark storageMinimize exposure
Inert atmosphereExcellentNitrogen or argon purgeExtended periods

Computational Prediction of Properties via NRTL/Apelblat Models

Advanced thermodynamic modeling approaches provide valuable insights into the solubility behavior and temperature-dependent properties of [4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride, enabling predictive assessments for process design and optimization.

NRTL Model Applications

The Non-Random Two-Liquid (NRTL) model has demonstrated significant utility in predicting pharmaceutical compound solubility across diverse solvent systems [21] [22] [23]. For phenylmethanamine derivatives, NRTL-based predictions typically achieve root mean squared logarithmic errors (RMSLE) in the range of 0.8-1.2 when properly parametrized with vapor-liquid equilibrium data [22] [23]. Temperature-dependent NRTL formulations show improved accuracy, with RMSLE values often reduced to 0.6-0.9 for pharmaceutical compounds of similar molecular complexity [21] [23].

The molecular structure of [4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride, with its combination of aromatic, ether, and ionic functionalities, presents a moderately complex system for NRTL modeling [22] [24]. The prop-2-yn-1-yloxy substituent introduces specific interaction parameters that require careful consideration in model development, particularly regarding the terminal alkyne group's unique electronic properties [25] [26].

Modified Apelblat Equation Performance

The modified Apelblat equation has shown excellent correlation performance for pharmaceutical solubility data, often achieving correlation coefficients (R²) exceeding 0.99 for temperature-dependent solubility profiles [27] [28] [29]. For aromatic amine compounds, the modified Apelblat model typically demonstrates superior performance compared to van't Hoff, Wilson, or simple NRTL formulations [28] [29] [30].

The three-parameter Apelblat equation (ln x = A + B/T + C ln T) provides robust fitting capabilities for compounds exhibiting non-linear temperature dependencies in their solubility profiles [27] [29] [31]. Average relative deviations typically range from 1-3% for well-characterized pharmaceutical systems [28] [30] [32].

Predictive Accuracy Assessment

Computational predictions for [4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride are expected to achieve moderate to good accuracy based on molecular complexity considerations [22] [23]. The compound's molecular weight (197.66 g/mol) falls within the optimal range for thermodynamic model performance, while the presence of multiple functional groups may introduce some prediction uncertainty [21] [25].

Validation studies with structurally similar compounds suggest expected prediction errors of 15-30% for absolute solubility values, with improved relative accuracy for temperature dependencies and solvent ranking predictions [22] [23] [26]. Integration of experimental data points for model calibration can significantly enhance prediction reliability for specific applications [24] [25].

Modeling ApproachExpected AccuracyPrimary ApplicationsValidation Requirements
NRTL (temperature-dependent)RMSLE: 0.8-1.2Multi-solvent predictionsVLE data for parametrization
Modified ApelblatR² > 0.95Temperature-dependent solubilityExperimental solubility at multiple temperatures
Combined approach15-30% deviationProcess design optimizationLimited experimental validation data
Pharma-UNIFACRMSLE: 1.4-1.6Preliminary screeningGroup contribution parameters

Dates

Last modified: 04-14-2024

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